N-methoxy-4-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

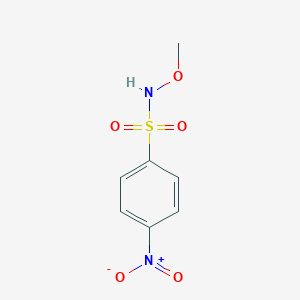

N-methoxy-4-nitrobenzenesulfonamide is a chemical compound with the molecular formula C7H8N2O5S and a molecular weight of 232.22 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzenesulfonamide structure. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of N-methoxy-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with methoxyamine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.

Análisis De Reacciones Químicas

N-methoxy-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields N-methoxy-4-aminobenzenesulfonamide .

Aplicaciones Científicas De Investigación

N-methoxy-4-nitrobenzenesulfonamide is utilized in various scientific research fields:

Mecanismo De Acción

The mechanism of action of N-methoxy-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it binds to the active site of carbonic anhydrases, inhibiting their activity by coordinating with the zinc ion present in the enzyme’s active site . This inhibition affects various physiological processes, including the regulation of pH and fluid balance in tissues.

Comparación Con Compuestos Similares

N-methoxy-4-nitrobenzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-nitrobenzenesulfonamide: Lacks the methoxy group, making it less versatile in certain chemical reactions.

N-methyl-4-nitrobenzenesulfonamide: Contains a methyl group instead of a methoxy group, affecting its reactivity and binding properties.

4-methoxybenzenesulfonamide: Lacks the nitro group, which significantly alters its chemical and biological properties.

The presence of both the methoxy and nitro groups in this compound provides unique reactivity and binding characteristics, making it a valuable compound in various research applications.

Actividad Biológica

N-Methoxy-4-nitrobenzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring with methoxy (-OCH₃) and nitro (-NO₂) substituents. Its chemical formula is C7H8N2O5S. The presence of these functional groups contributes to its reactivity and biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an essential enzyme in bacterial folate biosynthesis. This inhibition can lead to antimicrobial effects against various bacterial strains .

- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, studies have shown that related benzenesulfonamides exhibit significant anticancer properties by inducing cell death through apoptosis pathways .

Biological Activity Overview

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effectiveness of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity, particularly against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt folate synthesis pathways.

Case Study 2: Anticancer Effects

In vitro studies on MDA-MB-231 breast cancer cells revealed that this compound could significantly increase the percentage of apoptotic cells. The annexin V-FITC assay showed a 22-fold increase in late apoptotic cells compared to controls, indicating strong anticancer potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its functional groups:

- Methoxy Group : Enhances solubility and may improve binding affinity to biological targets.

- Nitro Group : Can undergo reduction to form reactive intermediates that may contribute to its biological effects.

Research has shown that modifications to these groups can lead to enhanced biological activities or altered selectivity towards specific targets .

Propiedades

IUPAC Name |

N-methoxy-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-6(3-5-7)9(10)11/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCCYNKVJANBQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.